molecular formula C12H18N4O2S B2793984 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-2-carboxamide CAS No. 2319803-45-5

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-2-carboxamide

Cat. No. B2793984
CAS RN: 2319803-45-5
M. Wt: 282.36
InChI Key: JAUPJBDQTJNZBD-UHFFFAOYSA-N
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Description

“N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-2-carboxamide”, also known as TPC or TPC-1, is a small molecule inhibitor of the BRAFV600E and RET kinases. It belongs to the class of compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of such compounds often involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 278.33. It is a small molecule inhibitor, which suggests it has the ability to penetrate cell membranes and interact with intracellular targets.

Scientific Research Applications

Antinociceptive Agents

Compounds with a 1,3,4-thiadiazole moiety have been synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system . They have shown significant effects against mechanical, thermal, and chemical stimuli, indicating both centrally and peripherally mediated antinociceptive activity .

Antimicrobial Agents

1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have shown significant antimicrobial activity against various pathogens, including E. coli, B. mycoides, and C. albicans .

Anticancer Agents

Some 1,3,4-thiadiazole derivatives have shown significant in vitro anticancer activity . The replacement of the phenyl group in the parent compound by a furan ring has led to a significant increase in anticancer activity .

Inhibitors of the IL-6/JAK/STAT3 Pathway

Compounds with a 1,3,4-thiadiazole moiety have been tested for their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is involved in various physiological processes and is often dysregulated in diseases such as cancer .

Anti-Inflammatory Agents

1,3,4-thiadiazole derivatives have been found to have anti-inflammatory effects . Some derivatives have shown significant inhibition of paw edema, a common model of inflammation .

Functional Molecular Materials

1,2,5-thiadiazole derivatives have potential use in the construction of functional molecular materials . They have unique structure, properties, and reactivity, which make them suitable for various applications in chemistry and material sciences .

Future Directions

Heterocyclic compounds, especially those bearing nitrogen, are ubiquitous in nature and in medicaments. They play important roles in the human body and have great biological qualities . Therefore, the future research directions could involve exploring the potential therapeutic applications of this compound, as well as developing new synthesis methods and studying its chemical reactions in more detail.

properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h8-10H,1-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPJBDQTJNZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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